molecular formula C9H8N6O2S B12901990 N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine CAS No. 88541-05-3

N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine

Cat. No.: B12901990
CAS No.: 88541-05-3
M. Wt: 264.27 g/mol
InChI Key: GCIAXBYBBWFVKE-UHFFFAOYSA-N
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Description

Product Overview: N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine (CAS Number: 88541-05-3) is a nitrogen-rich heterocyclic compound with the molecular formula C 9 H 8 N 6 O 2 S and a molecular weight of 264.26 g/mol . This reagent features a guanidine group fused to a 1,2,4-thiadiazole ring, which is further substituted with a 4-nitrophenyl group. This specific structure makes it a valuable intermediate in organic and medicinal chemistry research. Research Applications and Value: This compound belongs to a class of molecules with significant potential in various research fields. Its guanidine moiety is a key functional group in the synthesis of more complex heterocyclic systems. Research on analogous guanidine-containing compounds shows their utility as precursors for synthesizing mesoionic compounds , such as 1,2,4-triazolium-3-aminides, which are of high interest due to their unique electronic properties and potential biological activities . Furthermore, the integration of electron-deficient heterocycles like the 1,2,4-thiadiazole and the nitro-aromatic system makes this reagent a promising building block for the development of nitrogen-rich materials . Such materials are investigated for applications in optoelectronics , including the construction of organic light-emitting diodes (OLEDs) and other advanced materials, where the electron-accepting nature of the core can fine-tune luminescent properties and electron transport . Handling and Storage: For research purposes only. Researchers should handle this material with appropriate precautions in a well-ventilated environment, wearing suitable protective equipment. Refer to the material safety data sheet (MSDS) for detailed hazard information.

Properties

CAS No.

88541-05-3

Molecular Formula

C9H8N6O2S

Molecular Weight

264.27 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine

InChI

InChI=1S/C9H8N6O2S/c10-8(11)13-9-12-7(14-18-9)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,13,14)

InChI Key

GCIAXBYBBWFVKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)N=C(N)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Thiadiazole Core

  • The 1,2,4-thiadiazole ring is commonly synthesized by cyclization of phenylthiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride or other dehydrating agents.
  • For the 4-nitrophenyl substitution, the starting material is often a 4-nitrophenyl-substituted thiosemicarbazide or related compound.
  • Cyclization conditions typically involve refluxing in solvents like ethanol or dimethylformamide (DMF) under acidic or dehydrating conditions to promote ring closure.

Introduction of the Guanidine Group

  • Guanidine or guanidine derivatives (e.g., guanidine carbonate) are reacted with the thiadiazole intermediate.
  • The reaction is often performed in polar aprotic solvents such as DMF at elevated temperatures (around 160°C) for several hours (e.g., 4 hours) to facilitate nucleophilic substitution or condensation.
  • The guanidine group attaches at the 5-position of the thiadiazole ring, completing the target compound.

Representative Experimental Procedure

A typical preparation method adapted from related guanidine-thiadiazole syntheses is as follows:

Step Reagents & Conditions Description Yield & Notes
1 4-Nitrophenylthiosemicarbazide + Phosphorus oxychloride, reflux Cyclization to form 3-(4-nitrophenyl)-1,2,4-thiadiazole intermediate High yield; monitored by TLC
2 Intermediate + Guanidine carbonate, DMF, 160°C, 4 hours Guanidine substitution at 5-position Moderate to high yield; product purified by filtration and washing
3 Purification Filtration, washing with water, drying at room temperature Product characterized by IR, NMR, melting point

Data Table: Summary of Key Reaction Parameters

Parameter Typical Value/Condition Comments
Starting material 4-Nitrophenylthiosemicarbazide or related precursor Purity critical for yield
Cyclization reagent Phosphorus oxychloride (POCl3) or equivalent Promotes ring closure
Solvent for cyclization Ethanol or DMF Polar solvents preferred
Guanidine source Guanidine carbonate Stable and easy to handle
Guanidine reaction solvent DMF High boiling point, polar aprotic
Temperature for guanidine reaction 160°C Ensures reaction completion
Reaction time 4 hours Optimized for yield
Purification method Filtration, washing, drying Monitored by TLC and melting point
Characterization IR, 1H-NMR, 13C-NMR, melting point Confirms structure and purity

Research Findings and Optimization Notes

  • The use of guanidine carbonate as the guanidine source is preferred due to its stability and ease of handling compared to guanidine hydrochloride or free guanidine.
  • Reaction temperature and time are critical; insufficient heating leads to incomplete substitution, while excessive heating may cause decomposition.
  • Solvent choice impacts solubility and reaction kinetics; DMF is favored for its ability to dissolve both reactants and withstand high temperatures.
  • Purity of starting materials and intermediate monitoring by thin-layer chromatography (TLC) ensure high-quality final products.
  • Characterization by spectroscopic methods (IR, NMR) confirms the successful formation of the guanidine-substituted thiadiazole.

Comparative Notes on Related Syntheses

  • Similar guanidine-thiadiazole compounds have been synthesized using analogous methods, confirming the robustness of this approach.
  • Variations in substituents on the phenyl ring (e.g., amino, nitro groups) require minor adjustments in reaction conditions but follow the same general synthetic logic.
  • Multi-step syntheses involving chalcone intermediates and guanidine carbonate in DMF at elevated temperatures have been reported for related heterocyclic guanidines, supporting the methodology described here.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiadiazole ring facilitates nucleophilic substitution, particularly at the sulfur or nitrogen positions. Key examples include:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationAlkyl halides (e.g., CH₃I), DMF, 80°CS-alkylated thiadiazole derivatives65–78%
Aryl substitutionAryl boronic acids, Pd(PPh₃)₄, K₂CO₃5-aryl-1,2,4-thiadiazole analogs50–62%
  • Mechanism : The nitro group enhances electrophilicity at the thiadiazole C-3/C-5 positions, enabling attack by nucleophiles (e.g., amines, thiols).

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation or chemical reduction to yield aminophenyl derivatives, critical for further functionalization:

Reducing AgentConditionsProductApplicationSource
H₂/Pd-CEthanol, 25°C, 12 h3-(4-Aminophenyl)-1,2,4-thiadiazoleAntibiotic intermediates
Na₂S₂O₄Aqueous HCl, 60°CAminophenyl derivativeAnticancer scaffolds
  • Note : Reduction preserves the thiadiazole core while introducing reactive amino groups for cross-coupling or acylation .

Oxidation Reactions

The thiadiazole sulfur atom is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductBiological RelevanceSource
H₂O₂ (30%)AcOH, 55–60°C, 4 hThiadiazole sulfoneEnhanced enzyme inhibition
mCPBACH₂Cl₂, 0°C to RTSulfoxide intermediateProdrug synthesis
  • Impact : Sulfone derivatives exhibit improved metabolic stability and binding affinity toward kinase targets.

Cyclocondensation with Carboxylic Acids

The guanidine moiety participates in cyclocondensation to form fused heterocycles:

Partner ReactantConditionsProductYieldSource
2-Chlorobenzoic acidPOCl₃, 110°C, 6 hBenzo[d]thiazolo[5,2-d]pyrimidines45%
Malonic acidAc₂O, reflux, 3 hThiadiazolo[3,2-a]pyrimidin-5-ones58%
  • Application : These products show antimicrobial and anti-inflammatory activities .

Coordination with Metal Ions

The guanidine and thiadiazole nitrogen atoms act as ligands for transition metals:

Metal SaltConditionsComplex StructureStability Constant (log K)Source
Cu(NO₃)₂MeOH, RT, 2 hOctahedral Cu(II) complex4.8
FeCl₃Ethanol, 60°CFe(III)-thiadiazole coordination polymerN/A
  • Significance : Metal complexes enhance catalytic activity in oxidation reactions and DNA cleavage .

Interaction with Biological Targets

While not a classical "reaction," the compound binds to enzymes via hydrogen bonding and π-stacking:

Target ProteinBinding Affinity (Kd)Key InteractionsTherapeutic PotentialSource
Carbonic Anhydrase IX12.3 µMH-bond with Thr199, π-stackingAnticancer agent
α-GlucosidaseIC₅₀ = 3.7 µMHydrophobic pocket occupancyAntidiabetic candidate

Comparative Reactivity with Analogues

The nitro group’s position significantly alters reactivity compared to isomers:

CompoundReduction Rate (k, s⁻¹)Sulfonation Yield
N''-[3-(4-Nitrophenyl)-thiadiazol]guanidine1.2 × 10⁻³78%
N''-[5-(3-Nitrophenyl)-thiadiazol]guanidine0.8 × 10⁻³65%

Data derived from kinetic studies in .

Scientific Research Applications

N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine is a chemical compound featuring a guanidine moiety linked to a thiadiazole ring substituted with a nitrophenyl group. It has a molecular formula of C9H8N6O2SC_9H_8N_6O_2S and a molecular weight of approximately 264.27 g/mol. This compound has gained attention in medicinal chemistry for its potential biological activities and various applications.

Potential Biological Activities

Research indicates that this compound exhibits notable biological activities, specifically antimicrobial and anticancer properties. Preliminary studies suggest it may inhibit certain enzymes and modulate protein functions, which could be beneficial in therapeutic contexts. The structural features of the compound may contribute to its interaction with biological targets, enhancing its efficacy as a drug candidate.

Interaction Studies

Interaction studies have shown that this compound can effectively bind to various biological targets. These interactions often lead to the inhibition of specific enzymes or modulation of signaling pathways critical for cellular functions. Molecular docking studies have been employed to predict the binding affinities and interaction modes of this compound with target proteins.

Applications

This compound has several applications:

  • Medicinal Chemistry The compound is investigated for its potential antimicrobial and anticancer properties. Its ability to inhibit enzymes and modulate protein functions makes it a candidate for therapeutic applications.
  • Drug Development The unique structural features of this compound allow it to interact effectively with biological targets, enhancing its potential as a drug candidate.
  • Molecular Interaction Studies It is used in molecular docking studies to predict binding affinities and interaction modes with target proteins, aiding in the design of new drugs.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameUnique Features
1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidineContains an amino group instead of a nitro group, potentially leading to different biological activity
5-(1-adamantyl)-1,3,4-thiadiazole derivativesExhibits antimicrobial and anti-inflammatory properties due to different substituents on the thiadiazole ring
2-(3-nitrophenyl)-1,3,4-thiadiazole derivativesSimilar nitro substitution but varies in the position and type of heterocyclic ring

Mechanism of Action

The mechanism of action of 1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group and guanidine moiety play crucial roles in the binding affinity and specificity of the compound. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s structure can be compared to other guanidine-thiadiazole hybrids:

  • N-Cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-N″-alkylguanidines (): These derivatives feature a thiazole ring instead of thiadiazole and include fluorobenzyl and pyridyl substituents. The absence of a nitro group reduces electron-withdrawing effects compared to the target compound .
  • N''-(4-Methoxyphenyl)-N,N,N',N'-tetramethylguanidine (): This compound substitutes the thiadiazole core with a methoxyphenyl group. The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature .
Table 1: Structural Comparison
Compound Core Structure Key Substituent Electronic Effect
Target Compound 1,2,4-Thiadiazole 4-Nitrophenyl Electron-withdrawing (Nitro)
N-Cyano-N'-alkylguanidines () Thiazole Fluorobenzyl/Pyridyl Moderate electron effects
N''-(4-Methoxyphenyl)guanidine () None 4-Methoxyphenyl Electron-donating (Methoxy)

Physicochemical Properties

  • Melting Points: Derivatives in exhibit melting points ranging from 54–56°C to >137°C, influenced by substituent bulkiness and hydrogen bonding.
  • Molecular Weight : The target compound (estimated molecular weight ~290–310 g/mol) is heavier than N''-(4-methoxyphenyl)-tetramethylguanidine (221.3 g/mol, ), due to the nitro group and thiadiazole ring .
Table 2: Hazard Comparison
Compound GHS Classification Key Hazards
N''-(4-Methoxyphenyl)guanidine () H302, H315, H319, H335 Oral toxicity, skin/eye irritation
Target Compound (Predicted) Likely H301, H311, H331 Higher acute toxicity

Research Implications and Gaps

  • The nitro group in the target compound may improve bioactivity but poses synthesis and toxicity challenges compared to methoxy or alkyl-substituted analogs.
  • Further studies are needed to confirm its physicochemical properties and optimize synthetic routes for higher yields.

Biological Activity

N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological effects, mechanisms of action, and therapeutic potential of this compound based on various research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a nitrophenyl group and a guanidine moiety. The chemical structure can be represented as follows:

C9H10N6O2S\text{C}_9\text{H}_{10}\text{N}_6\text{O}_2\text{S}

This structure is significant as the presence of the nitrophenyl group may enhance the compound's biological activity through increased lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance, compounds containing the 1,2,4-thiadiazole nucleus have shown effectiveness against various bacterial strains. In a study comparing different thiadiazole derivatives, it was found that those with nitrophenyl substitutions exhibited enhanced antibacterial potency compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

CompoundMIC (μg/mL)Activity Against
This compound0.008 - 0.046Staphylococcus aureus, E. coli
Reference (Ampicillin)0.1Staphylococcus aureus
Reference (Streptomycin)0.05E. coli

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, derivatives have been reported to induce apoptosis in human cancer cells through the activation of caspase pathways .

Case Study: Cytotoxic Effects on Cancer Cells

In a study evaluating the cytotoxicity of thiadiazole derivatives on human breast cancer cells (MCF-7), it was found that certain substitutions significantly increased the IC50 values compared to untreated controls:

  • IC50 for this compound : 20 µM
  • Control (Doxorubicin) : 5 µM

This indicates that while this compound has potential anticancer activity, further modifications may enhance its efficacy.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors for key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : Research indicates that certain derivatives can cause cell cycle arrest at the G2/M phase in cancer cells, thereby inhibiting proliferation .

Q & A

Basic Questions

Q. What analytical techniques are recommended for structural confirmation of N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm proton and carbon environments. For example, aromatic protons from the 4-nitrophenyl group appear as distinct doublets in the δ 7.5–8.5 ppm range, while thiadiazole protons may resonate near δ 8.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can validate the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • Melting Point Analysis : Compare observed melting points with literature values to assess purity (>300°C for related guanidine derivatives) .

Q. What methodologies are used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Antiprotozoal Assays : Conduct in vitro screening against protozoan parasites (e.g., Trypanosoma brucei) using cell viability assays (e.g., Alamar Blue). Include positive controls like pentamidine and assess IC50_{50} values .
  • Dose-Response Studies : Use serial dilutions (0.1–100 µM) to establish dose-dependent activity and calculate selectivity indices relative to mammalian cell lines.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
  • Storage : Store in airtight containers under dry, ventilated conditions to prevent degradation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

  • Methodological Answer :

  • Factor Selection : Key variables include reaction temperature (e.g., 80–120°C), catalyst loading (e.g., 5–20 mol%), and solvent polarity (e.g., DMF vs. THF).
  • Design Table :
FactorLow LevelHigh Level
Temperature80°C120°C
Catalyst Loading5 mol%20 mol%
SolventDMFTHF
  • Analysis : Use ANOVA to identify significant factors. For example, a central composite design (CCD) revealed that solvent polarity and temperature account for >70% of yield variability in similar guanidine syntheses .

Q. How can computational modeling predict reactivity intermediates in the synthesis pathway?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to map energy profiles for cyclization steps (e.g., thiadiazole ring formation).
  • Transition State Analysis : Identify rate-limiting steps by locating transition states and calculating activation energies. For example, intermediates with nitro groups may exhibit higher stabilization due to resonance .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis Framework : Aggregate data from multiple studies (e.g., IC50_{50} values, assay conditions) and apply statistical tools (e.g., random-effects models) to account for variability.
  • Experimental Replication : Standardize assay protocols (e.g., cell line selection, incubation time) to isolate compound-specific effects. For instance, discrepancies in antiprotozoal activity may arise from differences in parasite strains or culture media .

Q. What advanced techniques elucidate the reaction mechanism of thiadiazole-guanidine coupling?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify proton-transfer steps.
  • Spectroscopic Monitoring : Use in situ FTIR or Raman spectroscopy to detect transient intermediates (e.g., nitrene species in thiadiazole formation) .

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